molecular formula C12H12N2O3 B11143901 2-(hydroxymethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

2-(hydroxymethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B11143901
M. Wt: 232.23 g/mol
InChI Key: ZAAPZHWFABWCTM-UHFFFAOYSA-N
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Description

2-(HYDROXYMETHYL)-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with a unique structure that includes a dihydropyridazinone core, a hydroxymethyl group, and a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(HYDROXYMETHYL)-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. One common method includes the reaction of a suitable hydrazine derivative with an appropriate aldehyde or ketone, followed by cyclization to form the dihydropyridazinone ring. The hydroxymethyl and methoxyphenyl groups are introduced through subsequent functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(HYDROXYMETHYL)-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the dihydropyridazinone ring results in a saturated pyridazinone .

Scientific Research Applications

2-(HYDROXYMETHYL)-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(HYDROXYMETHYL)-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its potential pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridazinone derivatives with different substituents on the aromatic ring or the dihydropyridazinone core. Examples include:

Uniqueness

What sets 2-(HYDROXYMETHYL)-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-(hydroxymethyl)-6-(4-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)11-6-7-12(16)14(8-15)13-11/h2-7,15H,8H2,1H3

InChI Key

ZAAPZHWFABWCTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CO

Origin of Product

United States

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